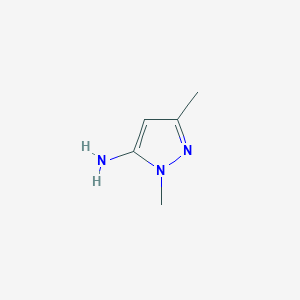

5-Amino-1,3-dimethylpyrazole

Description

Properties

IUPAC Name |

2,5-dimethylpyrazol-3-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H9N3/c1-4-3-5(6)8(2)7-4/h3H,6H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZFDGMMZLXSFNFU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN(C(=C1)N)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H9N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30908181 | |

| Record name | 1,3-Dimethyl-1H-pyrazol-5-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30908181 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

111.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3524-32-1, 103068-64-0 | |

| Record name | 1,3-Dimethyl-1H-pyrazol-5-amine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3524-32-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,3-Dimethyl-1H-pyrazol-5-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30908181 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 5-Amino-1,3-dimethylpyrazole from Hydrazine Derivatives

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 5-amino-1,3-dimethylpyrazole, a valuable heterocyclic building block in medicinal chemistry and drug development. The primary focus of this document is the synthetic route commencing from hydrazine derivatives, offering detailed experimental protocols, quantitative data analysis, and a visualization of the reaction pathway.

Introduction

5-Amino-1,3-dimethylpyrazole is a substituted pyrazole that serves as a key intermediate in the synthesis of a variety of biologically active compounds. The pyrazole scaffold is a prevalent feature in many pharmaceuticals, exhibiting a broad range of activities. The specific substitution pattern of 5-amino-1,3-dimethylpyrazole, with a primary amino group and two methyl groups on the pyrazole ring, allows for diverse functionalization and the creation of libraries of compounds for drug discovery programs.

The most direct and efficient synthesis of this compound involves the cyclocondensation reaction of a substituted hydrazine with a β-ketonitrile derivative. This approach, a variation of the well-established Knorr pyrazole synthesis, offers high regioselectivity and good yields.

Core Synthesis Pathway

The principal synthetic route to 5-amino-1,3-dimethylpyrazole involves the reaction of methylhydrazine with acetoacetonitrile (3-oxobutanenitrile) or its enamine tautomer, 3-aminobut-2-enenitrile. The reaction proceeds through a two-step, one-pot mechanism:

-

Hydrazone Formation: The more nucleophilic nitrogen atom of methylhydrazine attacks the electrophilic carbonyl carbon of acetoacetonitrile, forming a hydrazone intermediate.

-

Intramolecular Cyclization: The terminal amino group of the hydrazone then undergoes an intramolecular nucleophilic attack on the nitrile carbon, leading to the formation of the pyrazole ring. Subsequent tautomerization yields the aromatic 5-aminopyrazole product.

The use of methylhydrazine as the hydrazine source directly installs the methyl group at the N1 position of the pyrazole ring, while the acetoacetonitrile provides the C3-methyl and C5-amino functionalities.

Reaction Pathway Visualization

An In-depth Technical Guide to 5-Amino-1,3-dimethylpyrazole (CAS: 3524-32-1)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 5-Amino-1,3-dimethylpyrazole, a versatile heterocyclic amine. It serves as a crucial intermediate in the synthesis of a wide range of bioactive molecules, finding applications in both the pharmaceutical and agrochemical industries.[1] This document compiles its chemical and physical properties, synthesis protocols, key chemical reactions, and safety information to support its use in research and development.

Physicochemical and Spectroscopic Properties

5-Amino-1,3-dimethylpyrazole is a white to light yellow or brown-red crystalline powder.[1][2] Its core properties are summarized below.

Table 1: Physicochemical Properties of 5-Amino-1,3-dimethylpyrazole

| Property | Value | Source(s) |

| CAS Number | 3524-32-1 | [3][4][5][6][7] |

| Molecular Formula | C₅H₉N₃ | [3][4][5][6][7] |

| Molecular Weight | 111.15 g/mol | [1][3][8] |

| Appearance | White to light yellow crystal powder; Brown-red to yellowish orange solid | [1][2] |

| Melting Point | 65-69 °C (lit.) | [2][3] |

| Flash Point | 88 °C (190.4 °F) - closed cup | [3] |

| Assay | ≥97% to ≥98% | [3][6] |

| InChI Key | ZFDGMMZLXSFNFU-UHFFFAOYSA-N | [3][5][6][7] |

| SMILES String | Cc1cc(N)n(C)n1 | [3] |

Spectroscopic Data: Spectroscopic data is crucial for the identification and characterization of 5-Amino-1,3-dimethylpyrazole. The National Institute of Standards and Technology (NIST) has compiled Infrared (IR) and Mass Spectrometry (MS) data for this compound.[4][5] Further characterization data, including NMR and HPLC, may be available from specific commercial suppliers.[9]

Synthesis Protocols

The synthesis of 5-aminopyrazoles is a well-established area of research due to their biological and medicinal importance.[10] A common method for synthesizing 5-Amino-1,3-dimethylpyrazole involves the reaction of a β-ketonitrile derivative with a hydrazine.

Experimental Protocol: Synthesis from 3-Aminobut-2-enenitrile and Methylhydrazine [2]

A documented synthesis route involves the reaction of 3-aminobut-2-enenitrile with methylhydrazine.[2]

-

Reactants:

-

3-Aminobut-2-enenitrile (16.5 g, 0.2 mol)

-

Methylhydrazine (12.9 g, 0.28 mol)

-

n-Pentanol (40 mL, as solvent)

-

-

Procedure:

-

Methylhydrazine is slowly added to a solution of 3-aminobut-2-enenitrile in n-pentanol.

-

The reaction mixture is heated to reflux and maintained for 3 hours.

-

After the reaction is complete, the n-pentanol and any excess methylhydrazine are removed by distillation under reduced pressure.

-

The resulting beige precipitate is dissolved in heptane (150 mL) and filtered.

-

The filtrate is dried under vacuum at 40 °C to yield 5-amino-1,3-dimethylpyrazole as a beige solid.

-

-

Yield: 13.5 g (60.4%)[2]

Chemical Reactivity and Applications

5-Amino-1,3-dimethylpyrazole is a valuable building block due to its reactive amino group and heterocyclic core.[1][10] Its bifunctional nature allows it to be a precursor for a variety of more complex molecules and condensed heterocyclic systems like pyrazolo[3,4-d]pyrimidines and pyrazolo[3,4-b]pyridines.[10]

Key Chemical Reactions:

-

Cyclocondensation: It undergoes cyclocondensation with 1,3-dielectrophiles such as ethyl acetoacetate to form tetrahydropyrazolopyridine derivatives.[2]

-

Amide Formation: The amino group can react with acylating agents. For example, it is used in the preparation of 5-benzamido-1,3-dimethylpyrazole.[2]

Applications:

The versatility of 5-Amino-1,3-dimethylpyrazole makes it a key intermediate in several fields:[1]

-

Pharmaceutical Development: It is a crucial synthon for creating drugs that target specific biological pathways, with potential applications in treating a variety of diseases.[1] The 5-aminopyrazole scaffold is found in compounds investigated as NPY5 antagonists, CRF-1 receptor antagonists, GABA inhibitors, and antifungal agents.[10]

-

Agrochemical Chemistry: It serves as an intermediate in the synthesis of herbicides and fungicides, contributing to crop protection.[1] Hydrazine derivatives, the parent class of this compound, are precursors to many pesticides.[11]

-

Analytical Chemistry: It can be used as a reagent in various analytical methods.[1]

-

Material Science: This compound is sometimes incorporated into polymers and coatings to enhance properties like durability.[1]

-

Biochemistry: It finds use in biochemical assays for studying enzyme activity and metabolic pathways.[1]

Safety and Handling

5-Amino-1,3-dimethylpyrazole is considered hazardous and requires careful handling in a laboratory setting.

Table 2: GHS Hazard and Safety Information

| Category | Information | Source(s) |

| Signal Word | Warning | [3][8] |

| Hazard Statements | H315: Causes skin irritation.H319: Causes serious eye irritation.H335: May cause respiratory irritation. | [3][8] |

| Hazard Classifications | Skin Irritation (Category 2)Eye Irritation (Category 2)Specific Target Organ Toxicity - Single Exposure (Category 3) | [3][8] |

| Target Organs | Respiratory system | [3] |

| Precautionary Codes | P261, P264, P271, P280, P302+P352, P305+P351+P338 | [3][8] |

| Storage Class | 11 (Combustible Solids) | [3] |

| WGK (Germany) | WGK 3 | [3] |

Handling Recommendations:

-

Personal Protective Equipment (PPE): Wear protective gloves, clothing, and eye/face protection (eyeshields).[3][12][13] A dust mask (type N95 or equivalent) is recommended.[3]

-

Engineering Controls: Use only outdoors or in a well-ventilated area.[12]

-

Handling Practices: Avoid breathing dust.[12] Wash hands and any exposed skin thoroughly after handling.[12]

-

Storage: Store at 0-8 °C in a dry, cool, and well-ventilated place with the container tightly closed.[1][13]

-

Incompatible Materials: Strong oxidizing agents and strong acids.[13]

Biological Activity and Signaling Pathways

While the 5-aminopyrazole core is integral to many biologically active compounds, specific data on the direct interaction of 5-Amino-1,3-dimethylpyrazole with signaling pathways is not detailed in the available literature. Its primary role is that of a synthetic building block.[1][10] Researchers utilize it in pharmaceutical development to construct more complex molecules designed to interact with specific biological targets, such as enzymes or receptors within cellular signaling cascades.[1]

It is important not to confuse this compound with 5-amino-1MQ, a different small molecule that functions as an inhibitor of the enzyme nicotinamide N-methyltransferase (NNMT) and is investigated for its effects on metabolism and weight loss.[14][15][16] The CAS number 3524-32-1 specifically identifies 5-Amino-1,3-dimethylpyrazole, and its documented utility lies in chemical synthesis rather than direct therapeutic action.

References

- 1. chemimpex.com [chemimpex.com]

- 2. 1,3-Dimethyl-1H-pyrazol-5-amine | 3524-32-1 [chemicalbook.com]

- 3. 5-Amino-1,3-dimethylpyrazole 97 3524-32-1 [sigmaaldrich.com]

- 4. 5-Amino-1,3-dimethylpyrazole [webbook.nist.gov]

- 5. 5-Amino-1,3-dimethylpyrazole [webbook.nist.gov]

- 6. 5-Amino-1,3-dimethyl-1H-pyrazole, 98% 25 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]

- 7. 5-Amino-1,3-dimethyl-1H-pyrazole, 98% | Fisher Scientific [fishersci.ca]

- 8. 1,3-Dimethyl-1H-pyrazol-5-amine | C5H9N3 | CID 520721 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. 3524-32-1|5-Amino-1,3-dimethylpyrazole|BLD Pharm [bldpharm.com]

- 10. Approaches towards the synthesis of 5-aminopyrazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Hydrazine - Wikipedia [en.wikipedia.org]

- 12. fishersci.com [fishersci.com]

- 13. fishersci.com [fishersci.com]

- 14. 1stoptimal.com [1stoptimal.com]

- 15. 5-Amino-1 MQ: Exploring Its Benefits & Key Uses Today [nuutro.co.uk]

- 16. peptidesciences.com [peptidesciences.com]

An In-depth Technical Guide to the Solubility of 5-Amino-1,3-dimethylpyrazole in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of 5-Amino-1,3-dimethylpyrazole, a key intermediate in the pharmaceutical and agrochemical industries. Due to the limited availability of comprehensive quantitative solubility data in public literature, this document outlines a standardized experimental protocol for determining the solubility of this compound in various organic solvents. Furthermore, a logical workflow for this procedure is presented visually.

Introduction

5-Amino-1,3-dimethylpyrazole is a versatile heterocyclic amine that serves as a crucial building block in the synthesis of a wide range of biologically active molecules. Its solubility in organic solvents is a critical physical property that influences reaction kinetics, purification strategies, and the formulation of final products. An understanding of its solubility profile is paramount for optimizing synthetic methodologies and ensuring the development of robust and scalable chemical processes.

As of the compilation of this guide, specific quantitative solubility data for 5-Amino-1,3-dimethylpyrazole in a broad spectrum of organic solvents is not extensively documented in publicly available scientific literature. However, based on the solubility characteristics of structurally similar compounds, such as 3,5-dimethylpyrazole, it is anticipated that 5-Amino-1,3-dimethylpyrazole will exhibit good solubility in polar organic solvents.[1] The presence of the amino group is also expected to influence its solubility profile.

Given the absence of readily available quantitative data, this guide provides a detailed experimental protocol for researchers to determine the solubility of 5-Amino-1,3-dimethylpyrazole in solvents pertinent to their specific applications.

Physicochemical Properties of 5-Amino-1,3-dimethylpyrazole

| Property | Value |

| Synonyms | 1,3-Dimethyl-1H-pyrazol-5-amine |

| Molecular Formula | C₅H₉N₃ |

| Molecular Weight | 111.15 g/mol |

| Appearance | White to off-white crystalline solid |

| Melting Point | 64-68 °C |

Qualitative Solubility Assessment

While quantitative data is scarce, a qualitative assessment of solubility can be inferred from the structural features of 5-Amino-1,3-dimethylpyrazole and the known solubility of related pyrazole derivatives. The parent compound, pyrazole, is more soluble in organic solvents like ethanol, methanol, and acetone than in water.[2] The presence of the two methyl groups and the amino group in 5-Amino-1,3-dimethylpyrazole is likely to enhance its solubility in a range of organic solvents, particularly those with moderate to high polarity.

For a preliminary assessment in the laboratory, a simple test can be performed by adding a few milligrams of the compound to approximately 1 mL of the solvent at room temperature and observing the degree of dissolution with agitation.

Experimental Protocol for Quantitative Solubility Determination

The following is a generalized and robust protocol for the experimental determination of the solubility of 5-Amino-1,3-dimethylpyrazole in various organic solvents. This method, often referred to as the isothermal saturation method, is a standard approach for generating accurate solubility data.[3]

Materials and Equipment:

-

5-Amino-1,3-dimethylpyrazole (high purity)

-

Selected organic solvents (analytical grade)

-

Analytical balance (±0.0001 g)

-

Thermostatically controlled shaker or water bath

-

Centrifuge

-

Vials with screw caps

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer

-

Syringe filters (e.g., 0.45 µm, compatible with the solvent)

Procedure:

-

Preparation of Saturated Solutions:

-

Add an excess amount of 5-Amino-1,3-dimethylpyrazole to a series of vials, each containing a known volume or mass of a specific organic solvent. The presence of undissolved solid is crucial to ensure that a saturated solution is achieved.

-

Securely cap the vials to prevent solvent evaporation.

-

Place the vials in a thermostatically controlled shaker set to the desired temperature (e.g., 25 °C, 37 °C).

-

Allow the mixtures to equilibrate for a sufficient period (typically 24-48 hours) with continuous agitation to ensure that equilibrium solubility is reached.

-

-

Sample Collection and Preparation:

-

After the equilibration period, stop the agitation and allow the solid to settle.

-

Carefully withdraw a known volume of the supernatant using a pre-warmed or temperature-equilibrated pipette. To avoid crystallization, it is important to maintain the temperature during this step.

-

Immediately filter the collected supernatant through a syringe filter into a pre-weighed volumetric flask to remove any undissolved microparticles.

-

Dilute the filtered saturated solution with the same solvent to a concentration that falls within the linear range of the analytical method.

-

-

Analysis:

-

Quantify the concentration of 5-Amino-1,3-dimethylpyrazole in the diluted solution using a validated analytical method, such as HPLC or UV-Vis spectrophotometry.

-

Prepare a calibration curve using standard solutions of 5-Amino-1,3-dimethylpyrazole of known concentrations in the respective solvent.

-

From the calibration curve, determine the concentration of the compound in the diluted sample and back-calculate the concentration in the original saturated solution.

-

-

Data Reporting:

-

Express the solubility in various units as required, such as grams per liter (g/L), moles per liter (mol/L), or mole fraction.

-

Repeat the experiment at different temperatures to understand the temperature dependence of the solubility.

-

Experimental Workflow Diagram

The following diagram illustrates the logical flow of the experimental protocol for determining the solubility of 5-Amino-1,3-dimethylpyrazole.

References

An In-depth Technical Guide on the Reactivity of 5-Amino-1,3-dimethylpyrazole with Electrophiles

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Amino-1,3-dimethylpyrazole is a versatile heterocyclic building block of significant interest in medicinal chemistry and materials science. Its pyrazole core, substituted with a reactive amino group and two methyl groups, offers multiple sites for functionalization, enabling the synthesis of a diverse array of novel compounds with potential biological activities. The electron-donating nature of the amino and methyl groups activates the pyrazole ring, making it susceptible to electrophilic attack. This technical guide provides a comprehensive overview of the reactivity of 5-amino-1,3-dimethylpyrazole with various electrophiles, presenting key reaction types, detailed experimental protocols, and quantitative data to support further research and development.

Electronic Properties and Regioselectivity

The reactivity and regioselectivity of electrophilic substitution on the 5-amino-1,3-dimethylpyrazole ring are governed by the electronic effects of the substituents. The amino group at the C5 position is a strong activating group and, along with the methyl group at C3, directs incoming electrophiles primarily to the C4 position. The N1-methyl group also influences the electron density of the ring. This inherent reactivity makes the C4 position the most common site for electrophilic attack.

Electrophilic Substitution Reactions at the C4 Position

Halogenation

Halogenation of 5-amino-1,3-dimethylpyrazole introduces a halogen atom at the C4 position, a key functional group for further cross-coupling reactions.

Bromination can be readily achieved using N-bromosuccinimide (NBS) in a suitable solvent.[1][2]

Table 1: Bromination of 5-Amino-1,3-dimethylpyrazole

| Electrophile | Reagent | Solvent | Temperature | Time | Yield (%) |

| Br+ | N-Bromosuccinimide (NBS) | Acetonitrile | Room Temp. | 2 h | ~90 (estimated) |

Experimental Protocol: Synthesis of 4-Bromo-5-amino-1,3-dimethylpyrazole

-

To a solution of 5-amino-1,3-dimethylpyrazole (1.0 mmol) in acetonitrile (10 mL), add N-bromosuccinimide (1.0 mmol) in one portion.

-

Stir the reaction mixture at room temperature for 2 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

After completion, pour the reaction mixture into water (50 mL) and extract with ethyl acetate (3 x 20 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford 4-bromo-5-amino-1,3-dimethylpyrazole.

Iodination can be performed using iodine monochloride (ICl) in the presence of a mild base to neutralize the generated HCl.[3][4]

Table 2: Iodination of 5-Amino-1,3-dimethylpyrazole

| Electrophile | Reagent | Solvent | Temperature | Time | Yield (%) |

| I+ | Iodine Monochloride (ICl) | Dichloromethane | Room Temp. | 4 h | ~85 (estimated) |

Experimental Protocol: Synthesis of 4-Iodo-5-amino-1,3-dimethylpyrazole

-

To a solution of 5-amino-1,3-dimethylpyrazole (1.0 mmol) in dichloromethane (10 mL), add iodine monochloride (1.0 mmol) dropwise at 0 °C.

-

Add a mild base, such as pyridine (1.2 mmol), to the reaction mixture.

-

Allow the reaction to warm to room temperature and stir for 4 hours.

-

Monitor the reaction by TLC.

-

Upon completion, wash the reaction mixture with aqueous sodium thiosulfate solution to remove excess iodine.

-

Separate the organic layer, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

-

Purify the residue by column chromatography to yield 4-iodo-5-amino-1,3-dimethylpyrazole.

Nitration

Nitration introduces a nitro group onto the pyrazole ring, which can serve as a precursor for other functional groups. Due to the activated nature of the ring, nitration should be carried out under carefully controlled conditions to avoid over-reaction.

Table 3: Nitration of 5-Amino-1,3-dimethylpyrazole

| Electrophile | Reagent | Solvent | Temperature | Time | Yield (%) |

| NO2+ | Nitric Acid/Sulfuric Acid | Acetic Anhydride | 0 °C | 1 h | Moderate (estimated) |

Experimental Protocol: Synthesis of 4-Nitro-5-amino-1,3-dimethylpyrazole

-

To a cooled (0 °C) mixture of acetic anhydride (5 mL) and concentrated sulfuric acid (0.5 mL), slowly add 5-amino-1,3-dimethylpyrazole (1.0 mmol).

-

Maintain the temperature at 0 °C and add a solution of nitric acid (1.0 mmol) in acetic anhydride (2 mL) dropwise.

-

Stir the reaction mixture at 0 °C for 1 hour.

-

Carefully pour the mixture onto crushed ice and neutralize with a saturated solution of sodium bicarbonate.

-

Extract the product with ethyl acetate (3 x 20 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography.

Formylation (Vilsmeier-Haack Reaction)

The Vilsmeier-Haack reaction is a powerful method for introducing a formyl group at the C4 position, yielding a versatile aldehyde intermediate.[5][6][7][8][9]

Table 4: Vilsmeier-Haack Formylation of 5-Amino-1,3-dimethylpyrazole

| Reagent | Solvent | Temperature | Time | Yield (%) |

| POCl3/DMF | Dichloromethane | 0 °C to Reflux | 3 h | Good (estimated) |

Experimental Protocol: Synthesis of 5-Amino-1,3-dimethylpyrazole-4-carbaldehyde

-

In a two-necked flask equipped with a dropping funnel and a condenser, place anhydrous N,N-dimethylformamide (DMF, 3.0 mmol) and anhydrous dichloromethane (10 mL).

-

Cool the solution to 0 °C and add phosphorus oxychloride (POCl3, 1.2 mmol) dropwise with stirring.

-

After 30 minutes, add a solution of 5-amino-1,3-dimethylpyrazole (1.0 mmol) in anhydrous dichloromethane (5 mL) dropwise.

-

Reflux the reaction mixture for 2 hours.

-

Cool the mixture to room temperature and pour it onto crushed ice.

-

Neutralize the solution with aqueous sodium hydroxide and extract with dichloromethane (3 x 20 mL).

-

Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the residue by column chromatography to obtain the desired aldehyde.

Reactions at the Amino Group

The primary amino group at the C5 position is a key site for a variety of functionalization reactions.

Acylation

Acylation of the amino group to form amides is a common transformation, often used to introduce diverse substituents and modulate the compound's properties.[10]

Table 5: Acylation of 5-Amino-1,3-dimethylpyrazole

| Acylating Agent | Base | Solvent | Temperature | Time | Yield (%) |

| Benzoyl Chloride | Pyridine | Dichloromethane | Room Temp. | 4 h | High (estimated) |

| Acetic Anhydride | - | Acetic Acid | Reflux | 2 h | High (estimated) |

Experimental Protocol: Synthesis of N-(1,3-Dimethyl-1H-pyrazol-5-yl)benzamide

-

Dissolve 5-amino-1,3-dimethylpyrazole (1.0 mmol) in dichloromethane (10 mL) and add pyridine (1.2 mmol).

-

To this solution, add benzoyl chloride (1.1 mmol) dropwise at 0 °C.

-

Allow the reaction to warm to room temperature and stir for 4 hours.

-

Wash the reaction mixture with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

-

Recrystallize the crude product from a suitable solvent to obtain the pure amide.[10]

Alkylation

N-alkylation of the amino group can be achieved using alkyl halides in the presence of a base. The reaction may yield a mixture of mono- and di-alkylated products depending on the reaction conditions.

Table 6: N-Alkylation of 5-Amino-1,3-dimethylpyrazole

| Alkylating Agent | Base | Solvent | Temperature | Product |

| Methyl Iodide | NaH | THF | Room Temp. | Mono- and di-methylated |

| Benzyl Bromide | K2CO3 | DMF | 60 °C | Mono-benzylated |

Experimental Protocol: Synthesis of N-Benzyl-1,3-dimethyl-1H-pyrazol-5-amine

-

To a solution of 5-amino-1,3-dimethylpyrazole (1.0 mmol) in dimethylformamide (DMF, 10 mL), add potassium carbonate (1.5 mmol).

-

Add benzyl bromide (1.1 mmol) and heat the reaction mixture to 60 °C for 6 hours.

-

Cool the mixture, pour into water, and extract with ethyl acetate (3 x 20 mL).

-

Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate.

-

Purify the product by column chromatography.

Sulfonylation

The amino group can be converted to a sulfonamide by reaction with a sulfonyl chloride in the presence of a base.

Table 7: Sulfonylation of 5-Amino-1,3-dimethylpyrazole

| Sulfonylating Agent | Base | Solvent | Temperature | Time | Yield (%) |

| p-Toluenesulfonyl chloride | Pyridine | Dichloromethane | Room Temp. | 5 h | Good (estimated) |

Experimental Protocol: Synthesis of N-(1,3-Dimethyl-1H-pyrazol-5-yl)-4-methylbenzenesulfonamide

-

Dissolve 5-amino-1,3-dimethylpyrazole (1.0 mmol) in dichloromethane (10 mL) and add pyridine (1.5 mmol).

-

Cool the solution to 0 °C and add p-toluenesulfonyl chloride (1.1 mmol).

-

Allow the reaction to stir at room temperature for 5 hours.

-

Wash the reaction mixture with 1M HCl, water, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate and concentrate to give the crude sulfonamide, which can be purified by recrystallization.

Diazotization and Azo Coupling

The primary amino group can be diazotized with nitrous acid to form a diazonium salt, which is a versatile intermediate for introducing various functionalities or for azo coupling reactions to form colored azo dyes.[4][11]

Table 8: Diazotization and Azo Coupling of 5-Amino-1,3-dimethylpyrazole

| Reaction | Reagents | Temperature | Product |

| Diazotization | NaNO2, HCl | 0-5 °C | Pyrazole-5-diazonium salt |

| Azo Coupling | β-Naphthol | 0-5 °C | Azo dye |

Experimental Protocol: Synthesis of 1-((1,3-Dimethyl-1H-pyrazol-5-yl)diazenyl)naphthalen-2-ol

-

Dissolve 5-amino-1,3-dimethylpyrazole (1.0 mmol) in a mixture of concentrated HCl (0.5 mL) and water (5 mL) and cool to 0-5 °C.

-

Slowly add a solution of sodium nitrite (1.0 mmol) in water (2 mL) while maintaining the temperature below 5 °C.

-

In a separate flask, dissolve β-naphthol (1.0 mmol) in a 10% aqueous sodium hydroxide solution (5 mL) and cool to 0-5 °C.

-

Slowly add the cold diazonium salt solution to the β-naphthol solution with vigorous stirring.

-

A colored precipitate will form. Continue stirring for 30 minutes.

-

Filter the precipitate, wash with cold water, and dry to obtain the azo dye.

Mannich Reaction

The Mannich reaction allows for the aminomethylation of the pyrazole ring, typically at the C4 position, by reacting with formaldehyde and a secondary amine in an acidic medium.

Table 9: Mannich Reaction of 5-Amino-1,3-dimethylpyrazole

| Amine | Aldehyde | Solvent | Catalyst | Product |

| Dimethylamine | Formaldehyde | Ethanol | Acetic Acid | 4-((Dimethylamino)methyl)-1,3-dimethyl-1H-pyrazol-5-amine |

Experimental Protocol: Synthesis of 4-((Dimethylamino)methyl)-1,3-dimethyl-1H-pyrazol-5-amine

-

To a solution of 5-amino-1,3-dimethylpyrazole (1.0 mmol) in ethanol (10 mL), add dimethylamine (1.2 mmol, as a 40% aqueous solution) and formaldehyde (1.2 mmol, as a 37% aqueous solution).

-

Add a catalytic amount of acetic acid (0.1 mmol).

-

Reflux the reaction mixture for 4 hours.

-

Cool the mixture and remove the solvent under reduced pressure.

-

Dissolve the residue in water, basify with sodium carbonate, and extract with chloroform.

-

Dry the organic layer and concentrate to give the Mannich base, which can be purified by chromatography.

Visualizing Reaction Pathways and Workflows

Caption: Electrophilic substitution reactions at the C4 position.

Caption: Reactions involving the C5-amino group.

Caption: General experimental workflow for synthesis.

Caption: Conceptual role in drug discovery and signaling.

Conclusion

5-Amino-1,3-dimethylpyrazole is a highly reactive and versatile scaffold for the synthesis of a wide range of functionalized molecules. The C4 position is readily susceptible to electrophilic substitution, while the C5-amino group provides a handle for numerous transformations. This guide has provided an overview of its reactivity with key classes of electrophiles, along with detailed, albeit in some cases representative, experimental protocols. The diverse chemistry of this building block underscores its potential for applications in drug discovery and materials science, and the information presented herein serves as a valuable resource for researchers in these fields. Further exploration of the reactivity of this compound will undoubtedly lead to the discovery of novel molecules with unique properties and functions.

References

- 1. A Mini-Review 5-Amino-N-Substituted Pyrazoles as Building Blocks for Bioactive Molecules [scirp.org]

- 2. scielo.org.mx [scielo.org.mx]

- 3. Green and efficient synthesis of 5-amino-1H-pyrazole-5-carbonitriles utilizing novel modified LDH - PMC [pmc.ncbi.nlm.nih.gov]

- 4. US2812321A - Process for diazotization and coupling - Google Patents [patents.google.com]

- 5. Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent - PMC [pmc.ncbi.nlm.nih.gov]

- 6. arkat-usa.org [arkat-usa.org]

- 7. ijpcbs.com [ijpcbs.com]

- 8. Vilsmeier-Haack Reaction [organic-chemistry.org]

- 9. growingscience.com [growingscience.com]

- 10. 5-Amino-1,3-dimethylpyrazole 97 3524-32-1 [sigmaaldrich.com]

- 11. Frontiers | Synthesis of Novel Azo-Linked 5-Amino-Pyrazole-4-Carbonitrile Derivatives Using Tannic Acid–Functionalized Silica-Coated Fe3O4 Nanoparticles as a Novel, Green, and Magnetically Separable Catalyst [frontiersin.org]

Tautomerism in 5-Aminopyrazole Derivatives: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tautomerism in 5-aminopyrazole derivatives is a critical consideration in the fields of medicinal chemistry and materials science, as the predominant tautomeric form can significantly influence a molecule's biological activity, physicochemical properties, and synthetic reactivity. This technical guide provides a comprehensive overview of the tautomeric phenomena observed in this important class of heterocyclic compounds. It delves into the structural and environmental factors that govern the tautomeric equilibrium, details the experimental and computational methodologies employed for their characterization, and presents quantitative data to aid in the rational design and development of novel 5-aminopyrazole-based molecules.

Introduction to Tautomerism in 5-Aminopyrazole Derivatives

5-Aminopyrazole derivatives can exist in several tautomeric forms, primarily through annular prototropic tautomerism and, to a lesser extent, amino-imino tautomerism. The interplay between these forms is a dynamic equilibrium influenced by a variety of factors.

Annular Tautomerism

Annular tautomerism in N-unsubstituted pyrazoles involves the migration of a proton between the two nitrogen atoms of the pyrazole ring. In the case of 5-aminopyrazoles, this results in two main tautomers: the 3-amino-1H-pyrazole and the 5-amino-1H-pyrazole forms. Generally, the 3-aminopyrazole tautomer is found to be more stable in the gas phase and in nonpolar solvents.[1][2]

Amino-Imino Tautomerism

In addition to annular tautomerism, 5-aminopyrazoles can theoretically exhibit amino-imino tautomerism, where a proton migrates from the exocyclic amino group to a ring nitrogen atom, forming an imino tautomer. However, studies have shown that the amino forms are significantly more stable, and the imino tautomers are generally not observed under normal conditions.

The primary focus of this guide will be on the annular tautomeric equilibrium between the 3-amino and 5-amino forms, as this is the most relevant and studied tautomerism in this class of compounds.

Diagram 1: Annular Tautomerism in 5-Aminopyrazole

Caption: Annular tautomeric equilibrium in 5-aminopyrazole.

Factors Influencing Tautomeric Equilibrium

The position of the tautomeric equilibrium in 5-aminopyrazole derivatives is a delicate balance of electronic and steric effects of substituents, as well as the influence of the surrounding environment (solvent and solid-state packing).

Substituent Effects

The electronic nature of substituents on the pyrazole ring plays a crucial role in determining the relative stability of the tautomers.

-

Substituents at the C4-position: Electron-withdrawing groups (EWGs) at the C4-position, such as cyano (-CN) or thiocyanato (-SCN), tend to favor the 5-amino tautomer in solution.[1] Conversely, electron-donating groups (EDGs) at this position, like a methoxy (-OCH3) group, favor the 3-amino tautomer .[1]

-

Substituents at the C3(5)-position: The nature of the substituent at the C3 or C5 position also influences the equilibrium. For 3(5)-amino-5(3)-arylpyrazoles, the electronic properties of the aryl substituent can shift the equilibrium.[1]

Solvent Effects

The polarity of the solvent has a significant impact on the tautomeric ratio. The 5-amino tautomer is generally more polar than the 3-amino tautomer. Therefore, polar solvents, such as dimethyl sulfoxide (DMSO), tend to stabilize the 5-amino form through dipole-dipole interactions and hydrogen bonding, shifting the equilibrium in its favor.[1]

Solid-State Effects

In the solid state, the predominant tautomer is often determined by the crystal packing forces, including hydrogen bonding networks. X-ray crystallographic studies have shown that in many cases, 5-aminopyrazole derivatives exist as a single tautomer in the crystalline form, which may differ from the major tautomer in solution.[1] For several 4-substituted 3(5)-aminopyrazoles, the 3-amino tautomer is the one observed in the solid state.[1]

Diagram 2: Factors Influencing Tautomeric Equilibrium

Caption: Key factors influencing the tautomeric equilibrium.

Experimental Characterization of Tautomers

Several analytical techniques are employed to identify and quantify the tautomeric forms of 5-aminopyrazole derivatives in both solution and the solid state.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for studying tautomerism in solution. By analyzing the chemical shifts and coupling constants of ¹H, ¹³C, and ¹⁵N nuclei, the presence and relative abundance of different tautomers can be determined. In some cases, particularly in solvents like DMSO-d₆, the proton exchange between tautomers is slow enough on the NMR timescale to observe distinct signals for each form.[1]

Table 1: Tautomer Ratios of 4-Substituted 3(5)-Aminopyrazoles in DMSO-d₆ Determined by NMR

| 4-Substituent | Predominant Tautomer | Reference |

| Cyano (-CN) | 5-Amino | [1] |

| Thiocyanato (-SCN) | 5-Amino | [1] |

| Methoxy (-OCH₃) | 3-Amino | [1] |

Experimental Protocol: ¹³C NMR for Tautomer Analysis

-

Sample Preparation: Dissolve a precisely weighed amount of the 5-aminopyrazole derivative in DMSO-d₆ to a concentration of approximately 0.1 M.

-

Instrument: A high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe.

-

Acquisition Parameters:

-

Pulse Program: A standard ¹³C{¹H} pulse sequence with proton decoupling (e.g., zgpg30).

-

Temperature: 298 K.

-

Relaxation Delay (d1): 2 seconds.

-

Number of Scans (ns): Sufficient to obtain a good signal-to-noise ratio (e.g., 1024 or more).

-

Spectral Width (sw): Approximately 250 ppm.

-

-

Data Processing: Apply an exponential multiplication with a line broadening of 1-2 Hz before Fourier transformation. Phase and baseline correct the spectrum.

-

Quantification: Integrate the signals corresponding to the distinct carbon atoms of each tautomer. The ratio of the integrals provides the tautomer ratio.

X-ray Crystallography

Single-crystal X-ray diffraction provides unambiguous determination of the tautomeric form present in the solid state. By locating the positions of hydrogen atoms, particularly the one on the pyrazole ring nitrogen, the exact tautomer can be identified.

Experimental Protocol: Single-Crystal X-ray Diffraction

-

Crystal Growth: Grow single crystals of the 5-aminopyrazole derivative suitable for X-ray diffraction, typically by slow evaporation from a suitable solvent.

-

Data Collection: Mount a selected crystal on a diffractometer equipped with a suitable X-ray source (e.g., Mo Kα or Cu Kα radiation) and a detector. Collect diffraction data at a controlled temperature (e.g., 100 K or 293 K).

-

Structure Solution and Refinement: Process the diffraction data to obtain the unit cell parameters and integrated intensities. Solve the crystal structure using direct methods or Patterson methods, and refine the atomic positions and thermal parameters using full-matrix least-squares refinement. The positions of hydrogen atoms can often be located from the difference Fourier map and refined.

Infrared (IR) Spectroscopy

IR spectroscopy can provide evidence for the presence of different tautomers through the analysis of vibrational modes, particularly the N-H stretching frequencies.

Computational Investigation of Tautomerism

Computational chemistry, particularly Density Functional Theory (DFT), is a powerful tool for predicting the relative stabilities of tautomers and for complementing experimental findings.

Table 2: Calculated Relative Energies of 3-Amino vs. 5-Amino Tautomers of Unsubstituted 5-Aminopyrazole

| Method | Basis Set | Phase | ΔE (5-amino - 3-amino) (kJ/mol) | Reference |

| DFT (B3LYP) | 6-311++G(d,p) | Gas | 10.7 | [2] |

Computational Protocol: DFT Calculations for Tautomer Stability

-

Software: A quantum chemistry software package such as Gaussian, ORCA, or Spartan.

-

Methodology:

-

Model Building: Build the 3D structures of the 3-amino and 5-amino tautomers of the desired 5-aminopyrazole derivative.

-

Geometry Optimization: Perform geometry optimization for each tautomer in the gas phase using a suitable level of theory, for example, DFT with the B3LYP functional and the 6-31G** basis set.

-

Frequency Calculation: Perform frequency calculations at the same level of theory to confirm that the optimized structures are true minima (no imaginary frequencies) and to obtain thermochemical data (zero-point vibrational energy, enthalpy, and Gibbs free energy).

-

Solvent Effects: To model the effect of a solvent, perform the geometry optimization and frequency calculations within a polarizable continuum model (PCM), specifying the desired solvent (e.g., DMSO).

-

-

Analysis: Compare the calculated electronic energies or Gibbs free energies of the tautomers to determine their relative stabilities. The tautomer with the lower energy is predicted to be the more stable form.

Diagram 3: Workflow for Tautomerism Analysis

Caption: Integrated workflow for the analysis of tautomerism.

Conclusion

The tautomerism of 5-aminopyrazole derivatives is a multifaceted phenomenon governed by a subtle interplay of substituent effects, solvent polarity, and solid-state packing. A thorough understanding and characterization of the predominant tautomeric forms are essential for the rational design of new molecules with desired properties. This guide has outlined the key principles of tautomerism in this system and provided detailed methodologies for both experimental and computational analysis. By employing a combination of NMR spectroscopy, X-ray crystallography, and DFT calculations, researchers can confidently determine the tautomeric landscape of their 5-aminopyrazole derivatives, paving the way for more effective drug discovery and materials development.

References

An In-depth Technical Guide to the Health and Safety Handling of 5-Amino-1,3-dimethylpyrazole

This guide provides comprehensive health and safety information for 5-Amino-1,3-dimethylpyrazole (CAS No: 3524-32-1), intended for researchers, scientists, and professionals in drug development. Adherence to these guidelines is crucial for ensuring a safe laboratory environment.

Hazard Identification and Classification

5-Amino-1,3-dimethylpyrazole is classified as a hazardous substance. The following table summarizes its classification according to the Globally Harmonized System (GHS).[1]

| Parameter | Information |

| Signal Word | Warning |

| GHS Hazard Pictogram |

|

| Hazard Statements | H315: Causes skin irritation.[1]H319: Causes serious eye irritation.[1]H335: May cause respiratory irritation.[1] |

| Precautionary Statements | P261, P264, P271, P280, P302+P352, P305+P351+P338[2] |

| Hazard Classifications | Skin Irritation (Category 2)Eye Irritation (Category 2)Specific Target Organ Toxicity — Single Exposure (Category 3), Respiratory System |

| Target Organs | Respiratory system |

Toxicological Properties

First Aid Measures

Immediate and appropriate first aid is critical in the event of exposure. The following table outlines the recommended procedures.

| Exposure Route | First Aid Protocol |

| Inhalation | Move the person to fresh air immediately. If breathing is difficult or stops, provide artificial respiration. Seek medical attention.[2][4] |

| Skin Contact | Immediately remove all contaminated clothing. Flush the affected skin with plenty of soap and water for at least 15 minutes. If skin irritation occurs, seek medical advice.[2][3] |

| Eye Contact | Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do so. Continue rinsing for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[2][3] |

| Ingestion | Do NOT induce vomiting. Clean the mouth with water and then drink plenty of water. If symptoms occur or if the person is unconscious, get immediate medical attention.[3][4] |

The logical flow for administering first aid is visualized in the diagram below.

Caption: First aid response workflow for different exposure routes.

Handling and Storage

Proper handling and storage procedures are essential to minimize risk.

Handling:

-

Work in a well-ventilated area, preferably under a chemical fume hood.[2][4]

-

Avoid the formation of dust and aerosols.[4]

-

Do not breathe dust, fumes, or gas.[4]

-

Use non-sparking tools and ground/bond containers when transferring.[5]

-

Wash hands and any exposed skin thoroughly after handling.[4]

Storage:

-

Keep in a dry, cool, and well-ventilated place.[4]

-

Store away from incompatible materials such as strong oxidizing agents and strong acids.[4]

-

The storage class for this chemical is 11: Combustible Solids.

Personal Protective Equipment (PPE)

The use of appropriate personal protective equipment is mandatory when handling 5-Amino-1,3-dimethylpyrazole.

| Body Part | Required PPE | Standards / Recommendations |

| Eyes/Face | Tightly fitting safety goggles or a face shield. | Must comply with OSHA 29 CFR 1910.133 or European Standard EN166.[3][4] |

| Skin/Hands | Chemical-resistant, impervious gloves (e.g., Nitrile rubber).[5] Wear appropriate protective clothing to prevent skin exposure.[3][4] | Follow glove manufacturer's specifications for breakthrough time and permeation rates. |

| Respiratory | Use a NIOSH/MSHA or European Standard EN 149 approved respirator if ventilation is inadequate or exposure limits may be exceeded. A dust mask (type N95) is recommended.[5] | A respiratory protection program that meets OSHA's 29 CFR 1910.134 and ANSI Z88.2 requirements must be followed.[3] |

Accidental Release and Fire-Fighting Measures

Accidental Release: In case of a spill, follow established emergency procedures.

-

Ensure adequate ventilation and remove all sources of ignition.[2]

-

Wear appropriate personal protective equipment as detailed in Section 5.

-

Prevent dust formation.

-

Sweep up the spilled solid material and place it into a suitable, closed container for disposal.[4]

-

Avoid allowing the chemical to enter drains or waterways.[2]

The following diagram illustrates a general workflow for handling a chemical spill.

Caption: General workflow for responding to a chemical spill.

Fire-Fighting Measures:

-

Flash Point: 88 °C (190.4 °F) - closed cup.

-

Suitable Extinguishing Media: Use water spray, dry chemical, carbon dioxide (CO2), or alcohol-resistant foam.[3]

-

Hazardous Combustion Products: In a fire, hazardous gases such as nitrogen oxides (NOx), carbon monoxide (CO), and carbon dioxide (CO2) may be generated.[4]

-

Firefighter Protection: As in any fire, wear a self-contained breathing apparatus (SCBA) with pressure-demand and full protective gear.[3][4]

Experimental Protocols

Specific, detailed experimental protocols for the toxicological assessment of 5-Amino-1,3-dimethylpyrazole were not available in the reviewed literature. The data presented in this guide is derived from material safety data sheets (MSDS), which are summaries of toxicological and safety information and do not typically include the full experimental methodologies. Researchers planning in-vivo or in-vitro studies should develop specific protocols based on established OECD or equivalent guidelines for chemical safety testing.

References

Methodological & Application

Application Notes and Protocols: Cyclocondensation of 5-Amino-1,3-dimethylpyrazole with Ethyl Acetoacetate

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and experimental protocols for the cyclocondensation reaction of 5-Amino-1,3-dimethylpyrazole with ethyl acetoacetate to synthesize 2,5-Dimethylpyrazolo[1,5-a]pyrimidin-7(4H)-one. This pyrazolo[1,5-a]pyrimidine derivative belongs to a class of heterocyclic compounds of significant interest in medicinal chemistry and drug discovery due to their diverse pharmacological activities. These compounds are recognized as privileged scaffolds in the development of kinase inhibitors for therapeutic applications, including oncology.

Introduction

The synthesis of fused heterocyclic systems is a cornerstone of medicinal chemistry. Pyrazolo[1,5-a]pyrimidines are a class of bicyclic heteroaromatic compounds that have garnered considerable attention due to their structural similarity to purines, allowing them to interact with a variety of biological targets.[1] The cyclocondensation of 5-aminopyrazoles with β-dicarbonyl compounds, such as ethyl acetoacetate, is a well-established and efficient method for the synthesis of these scaffolds.[2]

The resulting 2,5-dimethylpyrazolo[1,5-a]pyrimidin-7(4H)-one is a valuable intermediate for the synthesis of a library of derivatives with potential therapeutic applications. Notably, pyrazolo[1,5-a]pyrimidines have been identified as potent inhibitors of various protein kinases, which are key regulators of cellular signaling pathways and are often dysregulated in diseases like cancer.[3]

Reaction Scheme and Mechanism

The reaction proceeds via a cyclocondensation mechanism. The more nucleophilic exocyclic amino group of 5-Amino-1,3-dimethylpyrazole attacks one of the carbonyl groups of ethyl acetoacetate, followed by an intramolecular cyclization and subsequent dehydration to yield the final pyrazolo[1,5-a]pyrimidine product.

Experimental Workflow

Caption: Experimental workflow for the synthesis of 2,5-Dimethylpyrazolo[1,5-a]pyrimidin-7(4H)-one.

Experimental Protocol

This protocol is adapted from established procedures for the synthesis of related pyrazolo[1,5-a]pyrimidines.

3.1. Materials and Reagents

| Reagent/Material | Grade | Supplier |

| 5-Amino-1,3-dimethylpyrazole | ≥98% | Commercially Available |

| Ethyl acetoacetate | ≥99% | Commercially Available |

| Glacial Acetic Acid | ACS Grade | Commercially Available |

| Ethanol | Reagent Grade | Commercially Available |

| Diethyl Ether | Anhydrous | Commercially Available |

| Round-bottom flask | - | Standard laboratory equipment |

| Reflux condenser | - | Standard laboratory equipment |

| Magnetic stirrer with heating | - | Standard laboratory equipment |

| Buchner funnel and flask | - | Standard laboratory equipment |

| Vacuum oven | - | Standard laboratory equipment |

3.2. Procedure

-

To a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 5-Amino-1,3-dimethylpyrazole (10 mmol, 1.11 g).

-

Add glacial acetic acid (20 mL) to the flask and stir until the amine is completely dissolved.

-

Add ethyl acetoacetate (12 mmol, 1.52 mL) to the solution.

-

Heat the reaction mixture to reflux (approximately 120°C) and maintain for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

After completion, allow the reaction mixture to cool to room temperature.

-

Upon cooling, a precipitate should form. If not, the volume of acetic acid can be reduced under vacuum, or the mixture can be poured into ice-water to induce precipitation.

-

Collect the solid product by vacuum filtration using a Buchner funnel.

-

Wash the collected solid with cold ethanol (2 x 10 mL) and then with diethyl ether (2 x 10 mL) to remove any unreacted starting materials and impurities.

-

Dry the purified product in a vacuum oven at 60-70°C to a constant weight.

Data Presentation

4.1. Physical and Quantitative Data

| Parameter | Value | Reference |

| Product Name | 2,5-Dimethylpyrazolo[1,5-a]pyrimidin-7(4H)-one | - |

| Molecular Formula | C₈H₉N₃O | - |

| Molecular Weight | 163.18 g/mol | - |

| Appearance | White to off-white solid | Expected |

| Melting Point | 253 °C | [4] |

| Yield | 75-85% (Typical) | Estimated |

4.2. Spectroscopic Data

The following data is for a closely related compound, ethyl 5,7-dimethylpyrazolo[1,5-a]pyrimidine-3-carboxylate, and can be used as a reference for the characterization of the target molecule.[5]

| Parameter | Value |

| ¹H NMR (400 MHz, DMSO-d₆) δ | 8.50 (s, 1H), 7.08 (s, 1H), 4.27 (q, J = 7.1 Hz, 2H), 2.69 (s, 3H), 2.56 (s, 3H), 1.30 (t, J = 7.1 Hz, 3H) |

| ¹³C NMR (101 MHz, DMSO-d₆) δ | 162.29, 161.78, 147.00, 146.59, 146.43, 110.64, 100.79, 59.33, 24.50, 16.53, 14.43 |

| MS (ESI) m/z | [M+H]⁺: 220.10 (for C₁₁H₁₃N₃O₂) |

Applications in Drug Development

Pyrazolo[1,5-a]pyrimidines are a class of compounds with significant therapeutic potential, primarily as kinase inhibitors.[6] Their structural similarity to purines allows them to compete with ATP for the binding pocket of various kinases, thereby modulating their activity.

5.1. Kinase Inhibition

Derivatives of the pyrazolo[1,a]pyrimidine scaffold have been extensively investigated as inhibitors of several important protein kinases implicated in cancer and other diseases:

-

PI3Kδ Inhibitors: Phosphoinositide 3-kinase δ (PI3Kδ) is a key enzyme in the PI3K/AKT/mTOR signaling pathway, which is crucial for cell proliferation, survival, and differentiation. Overactivation of this pathway is a hallmark of many cancers. Pyrazolo[1,5-a]pyrimidine-based compounds have been developed as selective PI3Kδ inhibitors.[7][8]

-

CDK2 Inhibitors: Cyclin-dependent kinase 2 (CDK2) is a critical regulator of the cell cycle. Its aberrant activity can lead to uncontrolled cell proliferation, a characteristic of cancer. Several pyrazolo[1,5-a]pyrimidine derivatives have shown potent inhibitory activity against CDK2.

-

TRKA Inhibitors: Tropomyosin receptor kinase A (TRKA) is a receptor tyrosine kinase that, when constitutively activated due to genetic alterations, can drive the growth of various cancers. Pyrazolo[1,5-a]pyrimidines are being explored as TRKA inhibitors for targeted cancer therapy.

5.2. Signaling Pathway

The diagram below illustrates a simplified signaling pathway involving PI3K, a common target for pyrazolo[1,5-a]pyrimidine-based inhibitors.

PI3K/AKT/mTOR Signaling Pathway

References

- 1. 18F-labeled Pyrazolo[1,5-a]pyrimidine Derivatives: Synthesis from 2,4-Dinitrobenzamide and Tosylate Precursors and Comparative Biological Evaluation for Tumor Imaging with Positron Emission Tomography - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Synthesis and Biological Evaluation of Pyrazolo[1,5-a]pyrimidine Compounds as Potent and Selective Pim-1 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 2,5-dimethylpyrazolo[1,5-a]pyrimidin-7(4H)-one [stenutz.eu]

- 5. mdpi.com [mdpi.com]

- 6. scienceopen.com [scienceopen.com]

- 7. Design, Synthesis, and Development of pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors: Part I—Indole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Design, Synthesis, and Development of Pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors: Part II—Benzimidazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for Multicomponent Reactions Involving 5-Amino-1,3-dimethylpyrazole

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and comparative data for various multicomponent reactions (MCRs) utilizing 5-Amino-1,3-dimethylpyrazole as a key building block. The resulting heterocyclic scaffolds, such as pyrazolopyrimidines and pyrazoloquinolines, are of significant interest in medicinal chemistry and drug discovery due to their diverse biological activities.

Introduction to Multicomponent Reactions and 5-Amino-1,3-dimethylpyrazole

Multicomponent reactions are powerful synthetic tools that combine three or more reactants in a single step to generate complex molecules, offering high atom economy, operational simplicity, and rapid access to diverse chemical libraries. 5-Amino-1,3-dimethylpyrazole is a versatile precursor in MCRs due to its multiple nucleophilic sites, enabling the construction of a wide array of fused heterocyclic systems. Its derivatives have shown promise as kinase inhibitors, anticancer agents, and anti-inflammatory compounds.

Application Note 1: Microwave-Assisted Synthesis of Pyrazolo[3,4-d]pyrimidin-4-ones

This protocol describes a rapid and efficient three-component synthesis of 3,5-disubstituted pyrazolo[3,4-d]pyrimidin-4-ones via a microwave-assisted reaction of a 5-aminopyrazole-4-carboxylate, trimethyl orthoformate, and a primary amine. While the specific example uses a carboxylate derivative, this methodology is adaptable for 5-amino-1,3-dimethylpyrazole by first introducing a carboxylate group at the 4-position.

Experimental Protocol

-

Reactant Mixture Preparation: In a 10 mL seamless pressure vial, combine methyl 5-amino-1,3-dimethylpyrazole-4-carboxylate (1 mmol), trimethyl orthoformate (3 mmol, 0.33 mL), and the desired primary amine (3 mmol).

-

Solvent Addition: Add 2 mL of ethanol to the vial.

-

Microwave Irradiation: Seal the vial and place it in a microwave reactor. Irradiate the mixture at 160 °C for 55 minutes with a maximum power of 150 W and a pressure limit of 435 psi.

-

Product Isolation: After cooling, the precipitated product is isolated by vacuum filtration.

-

Purification: The crude product can be further purified by recrystallization from an appropriate solvent (e.g., acetonitrile or ethyl acetate).

Quantitative Data Summary

| Entry | Primary Amine | Product | Yield (%) | Melting Point (°C) |

| 1 | Benzylamine | 5-Benzyl-1,3-dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one | 83 | 238-240 |

| 2 | 4-Bromobenzylamine | 5-(4-Bromobenzyl)-1,3-dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one | 83 | 283-285 |

| 3 | 4-Methylphenylamine | 1,3-Dimethyl-5-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one | 21 | 322-324 |

Note: Yields are based on analogous reactions with methyl 5-aminopyrazole-4-carboxylates and may vary for 5-amino-1,3-dimethylpyrazole derivatives.[1][2][3]

Reaction Workflow

Caption: Workflow for the microwave-assisted synthesis of pyrazolo[3,4-d]pyrimidin-4-ones.

Application Note 2: Synthesis of Pyrazolo[3,4-b]quinolines

This section outlines a three-component reaction for the synthesis of pyrazolo[3,4-b]quinoline derivatives, which are valuable scaffolds in medicinal chemistry. The reaction involves the condensation of 5-amino-1,3-dimethylpyrazole, an aromatic aldehyde, and an active methylene compound like dimedone.

Experimental Protocol

-

Reactant Mixture: In a round-bottom flask, dissolve 5-amino-1,3-dimethylpyrazole (1 mmol), an aromatic aldehyde (1 mmol), and dimedone (1 mmol) in 10 mL of ethanol.

-

Catalyst Addition: Add a catalytic amount of an acid catalyst, such as p-toluenesulfonic acid (p-TSA) (0.1 mmol).

-

Reaction: Reflux the mixture with stirring for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Work-up: After completion, cool the reaction mixture to room temperature. The precipitated solid is collected by filtration.

-

Purification: Wash the solid with cold ethanol and dry under vacuum. If necessary, the product can be recrystallized from a suitable solvent like ethanol or a mixture of ethanol and DMF.

Quantitative Data Summary

| Entry | Aromatic Aldehyde | Product | Yield (%) |

| 1 | Benzaldehyde | 1,3,8,8-Tetramethyl-4-phenyl-1,4,8,9-tetrahydro-7H-pyrazolo[3,4-b]quinolin-5(6H)-one | 85-95 |

| 2 | 4-Chlorobenzaldehyde | 4-(4-Chlorophenyl)-1,3,8,8-tetramethyl-1,4,8,9-tetrahydro-7H-pyrazolo[3,4-b]quinolin-5(6H)-one | 88-97 |

| 3 | 4-Methoxybenzaldehyde | 4-(4-Methoxyphenyl)-1,3,8,8-tetramethyl-1,4,8,9-tetrahydro-7H-pyrazolo[3,4-b]quinolin-5(6H)-one | 86-96 |

Note: Yields are representative and may vary based on specific reaction conditions and catalysts used.

Reaction Signaling Pathway

References

Application Notes and Protocols for the Synthesis of Fused Pyrazoloazines from 5-Aminopyrazole

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed protocols and application notes for the synthesis of various fused pyrazoloazine systems starting from 5-aminopyrazole derivatives. Fused pyrazoloazines are a significant class of heterocyclic compounds with a wide range of biological and pharmacological activities, making them attractive targets in drug discovery.[1][2][3] 5-Aminopyrazoles are versatile precursors for constructing these bicyclic systems due to their multiple nucleophilic sites.[1][4] The condensation of 5-aminopyrazoles with various bielectrophilic reagents is a common and effective strategy for synthesizing a variety of fused pyrazoloazines, including pyrazolopyridines, pyrazolopyrimidines, and pyrazolotriazines.[1][2][5]

General Reaction Workflow

The synthesis of fused pyrazoloazines from 5-aminopyrazoles generally involves the cyclocondensation reaction between the 5-aminopyrazole, which acts as a binucleophile, and a suitable 1,3-dielectrophile or through multi-component reactions. The regioselectivity of the reaction is a key aspect, as 5-aminopyrazoles have three nucleophilic centers: the two ring nitrogens (N1 and N2, though N1 is typically more reactive) and the exocyclic amino group (NH2).[1] The specific fused system obtained depends on the nature of the bielectrophilic partner.

Caption: General workflow for the synthesis of fused pyrazoloazines.

Experimental Protocols

The following protocols provide detailed methodologies for the synthesis of representative fused pyrazoloazines. These can be adapted based on the specific substrates and desired products.

Protocol 1: Synthesis of Pyrazolo[3,4-b]pyridines via Condensation with 1,3-Diketones

This protocol describes the regiospecific synthesis of 4-trifluoromethyl-1H-pyrazolo[3,4-b]pyridines.[1]

Materials:

-

5-Aminopyrazole derivative

-

Trifluoromethyl-β-diketone

-

Glacial acetic acid

Procedure:

-

In a round-bottom flask equipped with a reflux condenser, dissolve the 5-aminopyrazole derivative (1.0 mmol) in glacial acetic acid (10 mL).

-

Add the trifluoromethyl-β-diketone (1.1 mmol) to the solution.

-

Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature.

-

Pour the mixture into ice-cold water (50 mL) with stirring.

-

The precipitated solid product is collected by vacuum filtration.

-

Wash the solid with cold water and then dry it.

-

Recrystallize the crude product from a suitable solvent (e.g., ethanol) to afford the pure pyrazolo[3,4-b]pyridine.

Protocol 2: Three-Component Synthesis of Pyrazolo[3,4-b]pyridine Derivatives

This protocol details a one-pot, three-component synthesis of pyrazolo[3,4-b]pyridine-5-carbonitrile derivatives.[5]

Materials:

-

5-Aminopyrazole derivative

-

Aromatic aldehyde

-

3-Oxo-3-phenylpropanenitrile

-

Ethanol

-

Piperidine (catalyst)

Procedure:

-

To a mixture of the 5-aminopyrazole derivative (1.0 mmol), the aromatic aldehyde (1.0 mmol), and 3-oxo-3-phenylpropanenitrile (1.0 mmol) in ethanol (15 mL), add a catalytic amount of piperidine (2-3 drops).

-

Reflux the reaction mixture for 6-8 hours, monitoring by TLC.

-

Upon completion, cool the mixture to room temperature.

-

The solid product that precipitates is collected by filtration.

-

Wash the product with cold ethanol and dry under vacuum to obtain the desired pyrazolo[3,4-b]pyridine derivative.

Protocol 3: Synthesis of Pyrazolo[1,5-a]pyrimidines

This protocol describes the synthesis of pyrazolo[1,5-a]pyrimidines via the reaction of 3-amino-1H-pyrazoles with β-dicarbonyl compounds.[6]

Materials:

-

3-Amino-1H-pyrazole derivative

-

1,3-Dicarbonyl compound (e.g., acetylacetone)

-

Glacial acetic acid

Procedure:

-

A mixture of the 3-amino-1H-pyrazole derivative (1.0 mmol) and the 1,3-dicarbonyl compound (1.2 mmol) in glacial acetic acid (10 mL) is heated at reflux for 2-4 hours.

-

Monitor the reaction by TLC until the starting materials are consumed.

-

Cool the reaction mixture to ambient temperature and pour it into crushed ice.

-

The resulting precipitate is filtered, washed with water, and dried.

-

Further purification can be achieved by recrystallization from an appropriate solvent like ethanol.

Data Presentation: Synthesis of Fused Pyrazoloazines

The following table summarizes quantitative data for the synthesis of various fused pyrazoloazines from 5-aminopyrazole derivatives.

| Fused System | 5-Aminopyrazole Derivative | Bielectrophilic Reagent/Other Reactants | Solvent | Catalyst/Conditions | Reaction Time | Yield (%) | Reference |

| Pyrazolo[3,4-b]pyridine | 5-Amino-3-phenyl-1H-pyrazole | Ethyl 2,4-dioxo-4-phenylbutanoate | Acetic Acid | Reflux | 5h | 78 | [1] |

| Pyrazolo[3,4-b]pyridine | 5-Amino-3-(p-tolyl)-1H-pyrazole | Benzaldehyde, 3-Oxo-3-phenylpropanenitrile | Ethanol | Piperidine, Reflux | 6h | 83 | [5] |

| Pyrazolo[3,4-b]pyridine | 5-Amino-3-methyl-1H-pyrazole | Isatin, Dimedone | Aqueous Ethanol | p-TSA, Reflux | 8h | 92 | [1] |

| Pyrazolo[1,5-a]pyrimidine | 3-Amino-5-methyl-1H-pyrazole | Acetylacetone | Acetic Acid | Reflux | 3h | 85 | [7] |

| Pyrazolo[1,5-a][1][3][8]triazine | 5-Amino-3-phenyl-1H-pyrazole-4-carbonitrile | Ethoxycarbonyl isothiocyanate | Dioxane | Reflux | 4h | 75 | [5] |

| Pyrazolo[5,1-c][1][2][9]triazine | 5-Amino-3-(4-chlorophenylamino)-1H-pyrazole-4-carbonitrile | Acetylacetone (after diazotization) | Pyridine/Acetic Acid | 0-5 °C then reflux | - | - | [8] |

Signaling Pathways and Logical Relationships

The regiochemical outcome of the reaction between 5-aminopyrazoles and unsymmetrical bielectrophiles is a critical consideration. The following diagram illustrates the two major competing pathways leading to the formation of pyrazolo[3,4-b]pyridines and pyrazolo[1,5-a]pyrimidines, depending on which nucleophilic site of the aminopyrazole initiates the reaction.

Caption: Competing pathways in the synthesis of fused pyrazoloazines.

References

- 1. BJOC - 5-Aminopyrazole as precursor in design and synthesis of fused pyrazoloazines [beilstein-journals.org]

- 2. 5-Aminopyrazole as precursor in design and synthesis of fused pyrazoloazines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. semanticscholar.org [semanticscholar.org]

- 4. Approaches towards the synthesis of 5-aminopyrazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Bioactive Fused Pyrazoles Inspired by the Adaptability of 5-Aminopyrazole Derivatives: Recent Review - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Synthesis of New Pyrazolo [5, 1-c] [1, 2, 4] triazines from 5-Aminopyrazole and Study Biological Activity and Cytotoxicity, Cell Biology, Science Publishing Group [sciencepublishinggroup.com]

- 9. researchgate.net [researchgate.net]

Application Notes and Protocols: 5-Amino-1,3-dimethylpyrazole as a Precursor for Agrochemical Synthesis

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the use of 5-Amino-1,3-dimethylpyrazole as a versatile precursor in the synthesis of agrochemicals. This compound serves as a key building block for creating a variety of active ingredients, particularly fungicides and herbicides.[1] The pyrazole scaffold is a well-established pharmacophore in the agrochemical industry, and derivatives of 5-Amino-1,3-dimethylpyrazole are integral to the development of modern crop protection agents.[2]

Introduction to 5-Amino-1,3-dimethylpyrazole in Agrochemical Synthesis

5-Amino-1,3-dimethylpyrazole is a five-membered heterocyclic compound containing two adjacent nitrogen atoms and an amino group, making it a reactive and versatile intermediate for chemical synthesis.[1] Its structure allows for various chemical modifications, enabling the synthesis of a wide range of derivatives with potent biological activities. In the agrochemical sector, pyrazole-based compounds have been successfully commercialized as fungicides, herbicides, and insecticides.[2]

The primary applications for agrochemicals derived from 5-Amino-1,3-dimethylpyrazole and related pyrazoles include:

-

Fungicides: A significant class of pyrazole-based fungicides are the Succinate Dehydrogenase Inhibitors (SDHIs). These compounds disrupt the fungal mitochondrial respiratory chain, leading to the inhibition of spore germination and mycelial growth. The pyrazole-carboxamide structure is a key pharmacophore for this class of fungicides.[2]

-

Herbicides: Pyrazole derivatives are also utilized as herbicides. For instance, Pyrazolynate is an obsolete pro-herbicide that is a substituted 1,3-dimethylpyrazole used for weed control.[3][4]

This document will focus on the synthetic pathways to produce pyrazole carboxamide fungicides and a representative pyrazole-based herbicide, providing detailed experimental protocols and relevant data.

Synthesis of Pyrazole-Based Agrochemicals

Synthesis of Pyrazole Carboxamide Fungicides

A common strategy for synthesizing pyrazole carboxamide fungicides involves the acylation of the amino group of 5-Amino-1,3-dimethylpyrazole with a suitable acid chloride to form an amide linkage. This is a crucial step in creating the pharmacophore responsible for the fungicidal activity of many SDHI fungicides.

Logical Workflow for Pyrazole Carboxamide Synthesis:

Caption: Workflow for the synthesis of a pyrazole carboxamide fungicide.

Experimental Protocol: Synthesis of a Representative Pyrazole Carboxamide

This protocol describes the synthesis of a model pyrazole carboxamide, N-(1,3-dimethyl-1H-pyrazol-5-yl)-2-chlorobenzamide.

Materials:

-

5-Amino-1,3-dimethylpyrazole

-

2-Chlorobenzoyl chloride

-

Pyridine

-

Dichloromethane (DCM)

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate

-

Standard laboratory glassware

-

Magnetic stirrer

-

Rotary evaporator

Procedure:

-

In a round-bottom flask, dissolve 5-Amino-1,3-dimethylpyrazole (1.0 eq) in dry dichloromethane.

-

Add pyridine (1.2 eq) to the solution and cool the mixture to 0 °C in an ice bath.

-

Slowly add 2-chlorobenzoyl chloride (1.1 eq) dropwise to the stirred solution.

-

Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, wash the reaction mixture with saturated sodium bicarbonate solution, followed by brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

-

Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield the pure N-(1,3-dimethyl-1H-pyrazol-5-yl)-2-chlorobenzamide.

Data Presentation:

| Compound | Molecular Formula | Molecular Weight | Yield (%) | Melting Point (°C) |

| N-(1,3-dimethyl-1H-pyrazol-5-yl)-2-chlorobenzamide | C₁₂H₁₂ClN₃O | 249.70 | 85-95 | 135-137 |

Characterization Data (Hypothetical):

-

¹H NMR (CDCl₃, 400 MHz): δ 8.2 (s, 1H, NH), 7.8 (d, 1H, Ar-H), 7.4-7.2 (m, 3H, Ar-H), 6.1 (s, 1H, pyrazole-H), 3.7 (s, 3H, N-CH₃), 2.2 (s, 3H, C-CH₃).

-

MS (ESI): m/z 250.1 [M+H]⁺.

Synthesis of a Pyrazole-Based Herbicide (Pyrazolynate Analogue)

Pyrazolynate is a pro-herbicide with a 1,3-dimethylpyrazole core. Its synthesis involves the formation of a 4-aroyl-5-hydroxypyrazole intermediate, followed by esterification.

Signaling Pathway of Pyrazolynate as a Pro-herbicide:

Caption: Mode of action of Pyrazolynate as a pro-herbicide.

Experimental Protocol: Synthesis of a 4-Aroyl-5-hydroxypyrazole Intermediate

This protocol outlines the synthesis of a key intermediate for a Pyrazolynate-like herbicide.

Materials:

-

1,3-Dimethyl-5-hydroxypyrazole

-

2,4-Dichlorobenzoyl chloride

-

Aluminum chloride (AlCl₃)

-

Dichloromethane (DCM)

-

Hydrochloric acid (1M)

-

Standard laboratory glassware

-

Magnetic stirrer

-

Reflux condenser

Procedure:

-

In a round-bottom flask, suspend aluminum chloride (2.5 eq) in dry dichloromethane.

-

Add 2,4-dichlorobenzoyl chloride (1.0 eq) to the suspension and stir for 15 minutes.

-

Add 1,3-dimethyl-5-hydroxypyrazole (1.0 eq) portion-wise to the mixture.

-

Reflux the reaction mixture for 4-6 hours, monitoring the progress by TLC.

-

After cooling to room temperature, carefully pour the reaction mixture into a mixture of ice and 1M hydrochloric acid.

-

Separate the organic layer, and extract the aqueous layer with dichloromethane.

-

Combine the organic layers, wash with water and brine, and dry over anhydrous sodium sulfate.

-

Concentrate the solution under reduced pressure to obtain the crude product.

-

Purify the product by recrystallization from ethanol to yield 4-(2,4-dichlorobenzoyl)-1,3-dimethyl-1H-pyrazol-5-ol.

Data Presentation:

| Compound | Molecular Formula | Molecular Weight | Yield (%) | Melting Point (°C) |

| 4-(2,4-dichlorobenzoyl)-1,3-dimethyl-1H-pyrazol-5-ol | C₁₂H₁₀Cl₂N₂O₂ | 299.13 | 70-80 | 188-190 |

Characterization Data (Hypothetical):

-

¹H NMR (DMSO-d₆, 400 MHz): δ 11.5 (s, 1H, OH), 7.6 (d, 1H, Ar-H), 7.4 (d, 1H, Ar-H), 7.2 (dd, 1H, Ar-H), 3.6 (s, 3H, N-CH₃), 2.1 (s, 3H, C-CH₃).

-

MS (ESI): m/z 300.0 [M+H]⁺.

Conclusion

5-Amino-1,3-dimethylpyrazole is a valuable and versatile precursor for the synthesis of a wide range of agrochemicals. The protocols and data presented here for the synthesis of a model pyrazole carboxamide fungicide and a key intermediate for a pyrazole-based herbicide demonstrate the utility of this starting material. Researchers and professionals in the field of agrochemical development can utilize these methodologies as a foundation for the synthesis and discovery of novel and effective crop protection agents. The adaptability of the pyrazole core continues to make it a privileged structure in the ongoing search for new agrochemical solutions.

References

- 1. US9029564B2 - Process for synthesis of fipronil - Google Patents [patents.google.com]

- 2. Design, Synthesis and Antifungal Activities of Novel Pyrazole Analogues Containing the Aryl Trifluoromethoxy Group - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Pyrazolynate | C19H16Cl2N2O4S | CID 42619 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. triggered.edinburgh.clockss.org [triggered.edinburgh.clockss.org]